2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile
Description
2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile is a pyridine-based compound featuring a hydroxy group at position 2, a 4-isobutylphenyl substituent at position 6, a methyl group at position 4, and a carbonitrile moiety at position 2. The compound’s synthesis likely involves Friedel-Crafts acylation or condensation reactions, as seen in analogous ibuprofen derivatives .
Properties
CAS No. |
477320-32-4 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-methyl-6-[4-(2-methylpropyl)phenyl]-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18N2O/c1-11(2)8-13-4-6-14(7-5-13)16-9-12(3)15(10-18)17(20)19-16/h4-7,9,11H,8H2,1-3H3,(H,19,20) |
InChI Key |
RTVSKNKXIRIDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)CC(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine Core
The pyridine ring is constructed via cyclocondensation of diketone or aldehyde precursors with ammonia or ammonium acetate. A Hantzsch-like approach is inferred from analogous syntheses in the provided patents. For example, 3-bromo-4-hydroxybenzaldehyde (XVII) reacts with hydroxylamine and sodium formate in refluxing formic acid to yield 3-bromo-4-hydroxybenzonitrile (XVIII) . This intermediate undergoes cyclization with 2-chloroacetoacetic acid ethyl ester to form a thiazole derivative, demonstrating adaptability for pyridine systems.
Introduction of the 4-isobutylphenyl group is achieved via nucleophilic aromatic substitution or Friedel-Crafts alkylation. In Step IV of WO2012032528A2, potassium carbonate in dimethylformamide (DMF) facilitates the reaction of 3-bromo-4-hydroxyphenyl-thiazole intermediates with isobutyl bromide at 80–85°C. This method, yielding 90% purity, is directly applicable to pyridine systems by substituting thiazole with pyridine precursors.
Cyanation Strategies
The cyano group at position 3 is introduced via Rosenmund-von Braun reaction or dehydration of carboxamides. Patent JP6621329B2 describes copper(I) cyanide (CuCN) mediated substitution of bromine in 3-bromo-4-hydroxybenzonitrile at 130–135°C, achieving >99% conversion. Alternatively, carbamoyl intermediates (e.g., 3-carbamoylpyridinium salts) are dehydrated using phosphorus oxychloride or thionyl chloride to yield nitriles.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Formic Acid Systems : Cyclization steps utilize formic acid at 105–110°C to promote both reaction progress and nitrile formation.
-
Polar Aprotic Solvents : DMF and THF are preferred for alkylation and lithiation steps, respectively. For instance, lithium bis(trimethylsilyl)amide in THF at −78°C enables efficient methyl group introduction.
Catalytic and Stoichiometric Agents
-
Copper Salts : Cuprous cyanide and iodide catalyze bromine-to-cyano substitution, with molar ratios of 1:1.5 (substrate:CuCN) yielding optimal results.
-
Bases : Potassium carbonate in DMF or sodium acetate in formic acid ensures deprotonation and facilitates nucleophilic attacks.
Purification and Characterization
Hydrochloride Salt Recrystallization
Post-synthesis purification involves forming hydrochloride salts. Compound I-HCl in WO2012032528A2 is isolated by dissolving the crude product in acetone, adding concentrated HCl, and cooling to 0–5°C. This yields 99.5% purity with a melting range of 170–173°C.
Chromatographic Methods
Silica gel chromatography (petroleum ether/ethyl acetate, 20:1) resolves alkylation byproducts, as demonstrated in the synthesis of methyl 2-(4-isobutylphenyl)-2-methylpropanoate .
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| CuCN Substitution | 90 | 98.4 | 130–135°C, DMF, 16h | |
| Hydrochloride Salt | 61.5 | 99.5 | Acetone, HCl, 0–5°C | |
| Alkylation (K2CO3/DMF) | 85 | 97.8 | 80–85°C, 5h |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest that it may act as an enzyme inhibitor, which is critical in drug development. The presence of the pyridine ring and hydroxyl group enhances its ability to interact with biological targets.
Case Study: Enzyme Inhibition
A study focused on the synthesis of derivatives of pyridine-based compounds demonstrated that modifications at the 2-hydroxy position can significantly enhance inhibitory activity against specific enzymes involved in metabolic pathways. Such compounds could be explored further for their therapeutic potential in treating diseases like diabetes and cancer .
Agricultural Applications
Pesticidal Activity
Research indicates that derivatives of pyridine compounds exhibit pesticidal properties. 2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile's structural attributes may provide a basis for developing new agrochemicals aimed at pest control.
Case Study: Pesticide Development
In a study assessing the efficacy of various pyridine derivatives as insecticides, it was found that compounds with bulky substituents, such as isobutyl groups, showed enhanced activity against common agricultural pests. This suggests that 2-hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile could be a candidate for further development as an insecticide .
Material Science Applications
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing their thermal and mechanical properties. Research into the use of pyridine derivatives in polymer synthesis has shown promising results in improving material performance.
Case Study: Polymer Enhancement
A recent investigation into the incorporation of pyridine derivatives into polycarbonate matrices revealed improved thermal stability and mechanical strength. This application could lead to advancements in creating high-performance materials suitable for various industrial applications .
Summary Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibition | Potential treatments for metabolic diseases |
| Agriculture | Pesticide development | Effective pest control solutions |
| Material Science | Polymer enhancement | Improved thermal and mechanical properties |
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Table 1: Substituent Analysis of Pyridine-3-carbonitrile Derivatives
Key Observations :
- The 4-isobutylphenyl group confers lipophilicity akin to ibuprofen derivatives, suggesting possible NSAID-like activity .
- Halogenated analogs (e.g., ) exhibit increased metabolic stability but reduced solubility due to halogen atoms.
Physicochemical and Pharmacological Comparisons
Table 2: Comparative Physicochemical Properties
Key Findings :
- Isobutylphenyl substituents are associated with anti-inflammatory activity in NSAID derivatives (e.g., ibuprofen) , suggesting the target may share similar mechanisms.
Biological Activity
2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile (CAS No. not specified) is a heterocyclic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including the mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H18N2O
- Molecular Weight : 266.34 g/mol
- Structure : The compound features a pyridine ring substituted with a hydroxy group, an isobutylphenyl moiety, and a carbonitrile group, which contribute to its biological properties.
Biological Activities
The biological activities of 2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile have been evaluated in various studies, revealing its potential as an inhibitor of specific enzymes and its cytotoxic effects against cancer cells.
Enzyme Inhibition
Research indicates that compounds with similar structures often act as inhibitors of serine hydrolases. In particular, the presence of the carbonitrile group is critical for enhancing inhibitory activity against α/β-hydrolase domain (ABHD) enzymes. For instance, a related study demonstrated that modifications in the phenylamide portion significantly influenced inhibition potency against ABHD3, suggesting that structural optimization could enhance the efficacy of 2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile in this context .
Cytotoxicity Studies
In vitro studies have shown that derivatives of pyridine compounds exhibit significant cytotoxicity against various cancer cell lines. The compound was tested against several cancer types, including:
- HeLa Cells : Demonstrated notable cytotoxic effects.
- MCF7 Cells : Showed reduced viability upon treatment.
- HepG2 Cells : Indicated potential as an anticancer agent.
The structure-activity relationship analysis indicated that the position and nature of substituents on the pyridine ring directly influenced cytotoxicity. For example, compounds with electron-donating groups at specific positions exhibited enhanced activity compared to their counterparts .
Case Studies
-
Study on ABHD Inhibition :
A study focused on the inhibition of ABHD enzymes highlighted that derivatives similar to 2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile could selectively inhibit ABHD3 without affecting other serine hydrolases. This selectivity is crucial for minimizing off-target effects in therapeutic applications . -
Cytotoxicity Against Cancer Cells :
In a comparative study on various pyridine derivatives, 2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile was found to have superior cytotoxic effects against MCF7 and HepG2 cell lines compared to traditional chemotherapeutic agents like carboplatin. The study concluded that further modifications could enhance its therapeutic index .
Structure-Activity Relationship (SAR)
The SAR analysis of 2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile reveals several key insights:
- Hydroxy Group : Essential for enhancing solubility and bioactivity.
- Isobutyl Substituent : Contributes to lipophilicity, improving membrane permeability.
- Carbonitrile Group : Plays a pivotal role in enzyme inhibition mechanisms.
Q & A
Q. What are the standard synthetic routes for preparing 2-Hydroxy-6-(4-isobutylphenyl)-4-methylpyridine-3-carbonitrile?
The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves:
- Knoevenagel condensation between an aldehyde and an active methylene group (e.g., malononitrile) to form a pyridine precursor.
- Cyclization under acidic or basic conditions, followed by functionalization of the pyridine ring with substituents like the 4-isobutylphenyl group.
- Hydroxylation at the 2-position via oxidative or hydrolytic methods.
Key intermediates and reaction conditions should be validated using TLC and mass spectrometry .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR spectroscopy : and NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton downfield shifts at δ 12–14 ppm) .
- X-ray crystallography : Resolves ambiguities in molecular geometry, such as dihedral angles between the pyridine ring and the 4-isobutylphenyl group. For example, torsion angles >30° indicate steric hindrance .
- FT-IR : Confirms nitrile (C≡N stretch ~2200 cm) and hydroxyl (O–H stretch ~3200 cm) groups .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Reaction solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., piperidine) improve Knoevenagel condensation rates .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like nitrile hydrolysis.
Yield improvements should be quantified via HPLC purity analysis and compared against computational models (e.g., DFT for transition-state stabilization) .
Q. How can contradictions between NMR and X-ray crystallography data be resolved?
Discrepancies often arise from dynamic processes (e.g., tautomerism or rotational isomerism):
- Variable-temperature NMR : Identifies conformational exchange by observing signal coalescence at elevated temperatures .
- Hirshfeld surface analysis : Maps intermolecular interactions in the crystal lattice to explain deviations from solution-state NMR data .
- DFT calculations : Compare optimized gas-phase geometries with experimental X-ray structures to assess environmental effects .
Q. What computational strategies predict the biological activity of this compound?
- Molecular docking : Screens against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging pyridine derivatives’ known anti-inflammatory and antiproliferative activities .
- Pharmacophore modeling : Identifies critical features (e.g., hydroxyl group for hydrogen bonding, nitrile for electron withdrawal) using tools like Schrödinger’s Phase .
- ADMET prediction : Evaluates pharmacokinetics (e.g., logP ~3.2 for optimal membrane permeability) using QSAR models .
Q. How can researchers validate hypothesized hydrogen-bonding networks in the crystal structure?
- Cambridge Structural Database (CSD) analysis : Compares bond lengths and angles (e.g., O–H···N distances of 2.6–2.8 Å) with similar pyridine derivatives .
- Bader’s AIM theory : Quantifies electron density at bond critical points to confirm non-covalent interactions .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P2/c | |
| Unit cell dimensions | a=14.786 Å, b=14.634 Å, c=15.399 Å | |
| Dihedral angle (pyridine vs. aryl) | 32.5° | |
| R-factor | <0.05 |
Q. Table 2. Common Spectral Signatures
| Functional Group | NMR Shift (ppm) | IR Stretch (cm) |
|---|---|---|
| C≡N (nitrile) | 115–120 () | 2200–2250 |
| O–H (hydroxyl) | 12.5 () | 3100–3300 |
| C–O (pyridine) | 165–170 () | 1250–1300 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
